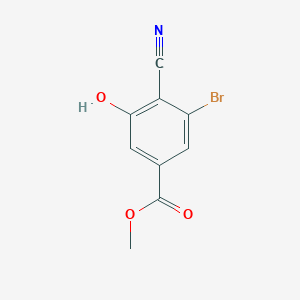

Methyl 3-bromo-4-cyano-5-hydroxybenzoate

Description

Methyl 3-bromo-4-cyano-5-hydroxybenzoate (CAS 1805578-61-3) is a multifunctional aromatic ester featuring bromo, cyano, and hydroxy substituents on a benzoate backbone. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate due to its reactive sites, which enable diverse derivatization pathways. The ester group enhances solubility in organic solvents, while the electron-withdrawing cyano and bromo groups influence its electronic properties and reactivity.

Properties

IUPAC Name |

methyl 3-bromo-4-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-7(10)6(4-11)8(12)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQAYTOZZVGPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211566 | |

| Record name | Benzoic acid, 3-bromo-4-cyano-5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805578-61-3 | |

| Record name | Benzoic acid, 3-bromo-4-cyano-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805578-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-cyano-5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-cyano-5-hydroxybenzoate typically involves the bromination of methyl 4-cyano-5-hydroxybenzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.

Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Quinones or hydroxyquinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-cyano-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine, cyano, and hydroxyl groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via similarity indexing (Table 1), highlight positional isomerism and functional group variations.

Table 1: Structural Analogs and Similarity Scores

| CAS Number | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 1805578-61-3 | Methyl 3-bromo-4-cyano-5-hydroxybenzoate | 3-Br, 4-CN, 5-OH | Reference |

| 453566-15-9 | Methyl 3-bromo-5-cyanobenzoate | 3-Br, 5-CN | 0.90 |

| 714237-95-3 | Methyl 5-bromo-2-cyanobenzoate | 5-Br, 2-CN | 0.90 |

| 1031927-03-3 | Methyl 2-bromo-5-cyanobenzoate | 2-Br, 5-CN | 0.86 |

| 147962-81-0 | Ethyl 3-bromo-4-methylbenzoate | 3-Br, 4-CH₃ (ethyl ester) | 0.85 |

| 1160574-62-8 | Methyl 3-bromo-4-chloro-5-fluorobenzoate | 3-Br, 4-Cl, 5-F | N/A |

Data sourced from structural databases and commercial catalogs .

Functional Group and Reactivity Comparisons

- Electron-Withdrawing Effects: The cyano group at position 4 in the target compound increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic substitution compared to analogs like Methyl 3-bromo-5-cyanobenzoate (cyano at position 5) . Bromo Position: Bromine at position 3 (target compound) vs. position 2 or 5 in analogs alters steric hindrance and electronic density. For example, Methyl 2-bromo-5-cyanobenzoate (CAS 1031927-03-3) exhibits reduced para-directing effects due to bromine’s meta-directing nature .

- Hydroxy Group Influence: The 5-hydroxy group in the target compound introduces hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8), which instead features halogen substituents (Cl, F) that enhance lipophilicity but reduce polarity .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Target Compound | Methyl 3-bromo-5-cyanobenzoate | Methyl 3-bromo-4-chloro-5-fluorobenzoate |

|---|---|---|---|

| Molecular Weight | ~286.04 (estimated) | 244.03 | 267.48 |

| Solubility (Polar) | Moderate (due to -OH, -CN) | Low (ester + Br/CN) | Very low (halogens dominate) |

| LogP (Predicted) | ~1.8 | ~2.5 | ~3.1 |

| Reactivity | High (Br, CN, OH sites) | Moderate (Br, CN) | Low (halogens less reactive than -OH) |

Estimates derived from substituent contributions and analogs’ data .

Biological Activity

Methyl 3-bromo-4-cyano-5-hydroxybenzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C₉H₈BrN₃O₃

- Molecular Weight : Approximately 240.05 g/mol

- Functional Groups : Contains bromine, cyano, hydroxyl, and ester groups which contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key areas of investigation include:

1. Antimicrobial Properties

- Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The presence of the bromine and cyano groups enhances its interaction with microbial cell membranes, potentially disrupting their integrity.

2. Anticancer Activity

- Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound's functional groups allow it to form hydrogen bonds and hydrophobic interactions with active sites on enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : It may also bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Case Study: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency in inducing apoptosis .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable activity, particularly against resistant strains, highlighting its potential as a lead candidate for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.